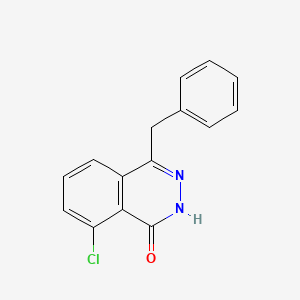![molecular formula C16H19N3OS B12906455 N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine CAS No. 87148-57-0](/img/structure/B12906455.png)
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine: is a compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C16H19N3OS and a molecular weight of 301.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Ethynylation: The thiophene ring is then ethynylated using appropriate reagents and conditions.
Pyrimidine Formation: The pyrimidine moiety is synthesized separately and then coupled with the ethynylated thiophene.
Final Coupling: The final step involves coupling the pyrimidine-thiophene intermediate with N,N-diethylaminoethanol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrimidine moiety.
Substitution: The ethynyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry:
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl linkage and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside, which are used in chemotherapy, share the pyrimidine moiety.
Uniqueness: N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine is unique due to its combination of a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87148-57-0 |
|---|---|
Formule moléculaire |
C16H19N3OS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-[5-(2-thiophen-2-ylethynyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C16H19N3OS/c1-3-19(4-2)9-10-20-16-17-12-14(13-18-16)7-8-15-6-5-11-21-15/h5-6,11-13H,3-4,9-10H2,1-2H3 |
Clé InChI |
UNRCQMIDWNKSPE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


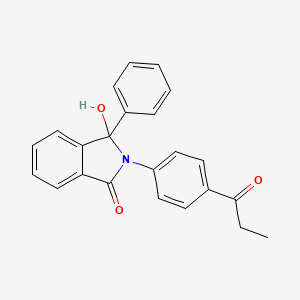

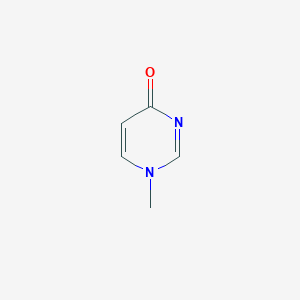
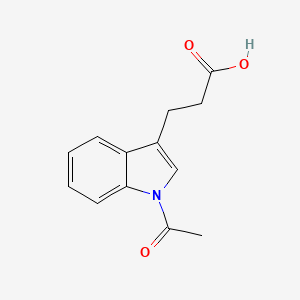
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
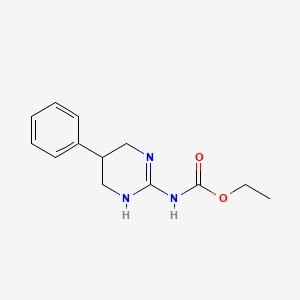
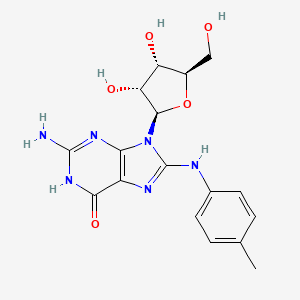
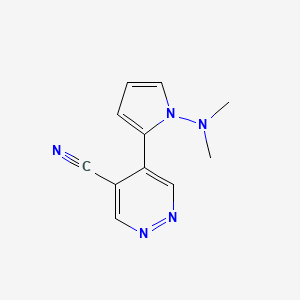
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)

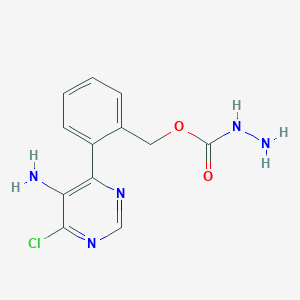
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
